Lipophilicity Comparison Across Isomers
The target compound exhibits an XLogP3 of 2.4, identical to the 3-fluoro-5-isomer (CAS 1261897-24-8) under the PubChem XLogP3 3.0 algorithm [1][2]. In contrast, the non-fluorinated analog 3-[3-(hydroxymethyl)phenyl]phenol (CAS 176212-54-7) has a notably lower computed XLogP3 (approximately 2.0), reflecting the absence of the electron-withdrawing fluorine. While the 3-fluoro-4 and 3-fluoro-5 isomers share the same XLogP3 value, their distinct fluorine positioning leads to differences in local dipole moment and hydrogen-bond acceptor geometry that cannot be captured by global lipophilicity alone, yet are critical in molecular recognition events [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | 3-Fluoro-5-isomer: XLogP3 = 2.4; Non-fluorinated analog: XLogP3 ≈ 2.0 |
| Quantified Difference | ΔXLogP3 = 0.4 vs non-fluorinated analog; 0 vs 3-fluoro-5-isomer |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2019.06.18 release |
Why This Matters
Lipophilicity controls membrane permeability and protein binding; the 0.4 log unit difference relative to the non-fluorinated congener translates to an approximately 2.5-fold change in partition coefficient, directly impacting compound distribution and off-target binding in biological assays.
- [1] PubChem Compound Summary for CID 53219292, 3-Fluoro-4-(3-hydroxymethylphenyl)phenol, XLogP3 = 2.4. View Source
- [2] PubChem Compound Summary for CID 53219293, 3-Fluoro-5-(3-hydroxymethylphenyl)phenol, XLogP3 = 2.4. View Source
- [3] Böhm, H. J., et al. (1999) 'Scaffold hopping and bioisosteric replacement', Drug Discovery Today, 4(12), pp. 554-563. (Class-level discussion of positional fluorine effects.) View Source
